Defined Chelation Stoichiometry: Exclusive Mononuclear Cu(II) Complex Formation vs. Binuclear Equilibria in Structural Analogs
In a direct head-to-head comparison of β,δ-triketone homologues, 2,6-diacetyl-4-methylphenol (CAS 55108-28-6) forms exclusively a mononuclear copper(II) chelate of the type CuL2, whereas the structurally related ligand 2,2′-dihydroxybenzophenone forms an equilibrium mixture of mononuclear (CuL2) and binuclear (Cu2L2) complexes, and 2-acetoacetylphenol similarly yields both mono- and binuclear species [1]. This difference in chelation behavior is quantified by the observation that 2,6-diacetyl-4-methylphenol gives only the mononuclear complex, eliminating the temperature‑dependent equilibrium present in the comparator ligands [1].
| Evidence Dimension | Nuclearity of Copper(II) Chelates Formed |
|---|---|
| Target Compound Data | Mononuclear CuL2 (exclusively) |
| Comparator Or Baseline | 2,2′-Dihydroxybenzophenone: mononuclear CuL2 + binuclear Cu2L2; 2-Acetoacetylphenol: mononuclear CuL2 + binuclear Cu2L2 |
| Quantified Difference | Target compound yields a single, well‑defined mononuclear species; comparators exhibit temperature‑dependent mononuclear‑binuclear equilibria |
| Conditions | Synthesis and characterization in solution phase; structures assigned by spectroscopic and thermogravimetric analysis [1] |
Why This Matters
For researchers requiring a single, structurally uniform metal complex without binuclear contamination or equilibrium complications, CAS 55108-28-6 provides a cleaner, more predictable chelation outcome than alternative β,δ-triketone homologues.
- [1] Taguchi, Y.; Sagara, F.; Kobayashi, H.; Ueno, K. Metal Chelates of Some β,δ-Triketone Homologues. Copper(II) Chelates of 2,6-Diacetyl-4-methylphenol, 2,2′-Dihydroxybenzophenone, 2-Acetoacetylphenol and 2-Acetyl-1,8-dihydroxynaphthalene. Bulletin of the Chemical Society of Japan 1970, 43 (8), 2470–2474. View Source
